(S)-3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine Hydrochloride (S)-3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine Hydrochloride
Brand Name: Vulcanchem
CAS No.: 112101-77-6
VCID: VC0121453
InChI: InChI=1S/C10H16N2O3S.ClH/c1-7(11)5-8-3-4-9(15-2)10(6-8)16(12,13)14;/h3-4,6-7H,5,11H2,1-2H3,(H2,12,13,14);1H/t7-;/m0./s1
SMILES: CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N.Cl
Molecular Formula: C10H17ClN2O3S
Molecular Weight: 280.77 g/mol

(S)-3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine Hydrochloride

CAS No.: 112101-77-6

Reference Standards

VCID: VC0121453

Molecular Formula: C10H17ClN2O3S

Molecular Weight: 280.77 g/mol

(S)-3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine Hydrochloride - 112101-77-6

CAS No. 112101-77-6
Product Name (S)-3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine Hydrochloride
Molecular Formula C10H17ClN2O3S
Molecular Weight 280.77 g/mol
IUPAC Name 5-[(2S)-2-aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride
Standard InChI InChI=1S/C10H16N2O3S.ClH/c1-7(11)5-8-3-4-9(15-2)10(6-8)16(12,13)14;/h3-4,6-7H,5,11H2,1-2H3,(H2,12,13,14);1H/t7-;/m0./s1
Standard InChIKey KYRRNJIOCLALJQ-FJXQXJEOSA-N
Isomeric SMILES C[C@@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N.Cl
SMILES CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N.Cl
Canonical SMILES CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N.Cl
Synonyms (S)-5-(2-Aminopropyl)-2-methoxy-benzenesulfonamide MonoHydrochloride;, 5-[(2S)-2-Aminopropyl]-2-methoxy-benzenesulfonamide Hydrochloride;
PubChem Compound 13176813
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator